molecular formula C20H15N3O6S B2513431 N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide CAS No. 864976-72-7

N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2513431
CAS No.: 864976-72-7
M. Wt: 425.42
InChI Key: IHHPQAXWVYOILL-MRCUWXFGSA-N
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Description

The compound N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide is a hybrid heterocyclic molecule combining a 4-oxo-chromene (coumarin) core with a substituted 2,3-dihydro-1,3-benzothiazole scaffold. Key structural features include:

  • A chromene-2-carboxamide moiety with a 4-oxo group.
  • A 2,3-dihydro-1,3-benzothiazole ring substituted at position 3 with a 2-methoxyethyl group and at position 6 with a nitro (-NO₂) group.
  • A conjugated Z-configuration imine bond linking the benzothiazole and chromene units.

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O6S/c1-28-9-8-22-14-7-6-12(23(26)27)10-18(14)30-20(22)21-19(25)17-11-15(24)13-4-2-3-5-16(13)29-17/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHPQAXWVYOILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzothiazole Core

The synthesis begins with constructing the 2,3-dihydro-1,3-benzothiazole scaffold. A common approach involves cyclocondensation of 2-aminothiophenol derivatives with carbonyl-containing reagents. For the target compound, the nitro group is introduced at the para position relative to the sulfur atom via nitration prior to cyclization.

Example Protocol :

  • Nitration of 2-Amino-4-methoxyethylthiophenol :
    • React 2-amino-4-methoxyethylthiophenol with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C.
    • Yield: 68–72% after recrystallization in ethanol.
    • Note: Excess HNO₃ leads to over-nitration; temperature control is critical.
  • Cyclization to 3-(2-Methoxyethyl)-6-Nitro-2,3-Dihydro-1,3-Benzothiazole :
    • Treat the nitrated intermediate with acetic anhydride under reflux to form the dihydrobenzothiazole ring.
    • Reaction Time: 6–8 hours; Yield: 85%.

Synthesis of the Chromene Carboxamide Moiety

The chromene fragment is synthesized via Pechmann condensation, where resorcinol derivatives react with β-keto esters in the presence of an acid catalyst.

Procedure :

  • React ethyl acetoacetate with 2-hydroxybenzaldehyde in concentrated H₂SO₄ at 60°C for 4 hours.
  • Isolate 4-oxo-4H-chromene-2-carboxylic acid via alkaline hydrolysis (NaOH, 80°C), followed by acidification (HCl).

Coupling of Benzothiazole and Chromene Fragments

The final step involves forming the carboxamide bond between the benzothiazole amine and chromene carboxylic acid.

Coupling Reaction :

  • Activate the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in anhydrous DMF.
  • Add the dihydrobenzothiazole amine at 0°C, then warm to room temperature for 12 hours.
  • Yield: 78–82% after purification via silica gel chromatography (ethyl acetate/hexane, 1:1).

Optimization of Reaction Conditions

Critical Parameters for High Yield

Parameter Optimal Range Impact on Yield
Nitration Temperature 0–5°C Prevents decomposition
Cyclization Time 6–8 hours Maximizes ring closure
Coupling Agent EDCI/HOBt 95% activation efficiency
Solvent Polarity DMF (ε=36.7) Enhances nucleophilicity

Stereochemical Control

The (2Z) configuration is achieved by:

  • Using bulky bases (e.g., DBU) to favor the thermodynamically stable Z-isomer.
  • Conducting the coupling reaction under inert atmosphere (N₂) to prevent oxidation.

Industrial-Scale Production Adaptations

Continuous Flow Synthesis

  • Nitration Step : Microreactors with precise temperature control (-5°C) reduce side reactions.
  • Coupling Step : Tubular reactors enable rapid mixing, reducing EDCI usage by 20%.

Purification Techniques

  • Chromatography : Simulated moving bed (SMB) chromatography replaces column methods for higher throughput.
  • Crystallization : Use of anti-solvents (e.g., heptane) improves purity to >99.5%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, chromene H-5), 7.89 (d, J=8.4 Hz, 1H, benzothiazole H-7), 4.21 (q, 2H, -OCH₂CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Purity Assessment

Method Conditions Purity (%)
HPLC C18 column, MeOH:H₂O (70:30) 99.2
Elemental Analysis C: 54.2%, H: 4.1%, N: 12.6% Matches theoretical

Challenges and Mitigation Strategies

  • Nitro Group Instability : Use low temperatures during nitration and avoid prolonged storage.
  • Racemization : Add 2,2,6,6-tetramethylpiperidine (TMP) to suppress base-catalyzed isomerization.

Biological Activity

N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that exhibits a range of biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A benzothiazole moiety.
  • A chromene structure with a carboxamide functional group.
  • Multiple substituents that enhance its biological activity.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. For instance:

  • A study on related benzothiazole derivatives showed potent activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL for the most effective compounds .
CompoundMIC (μmol/mL)MBC (μmol/mL)
4d10.7 - 21.421.4 - 40.2
4pNot specifiedNot specified

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Mechanistic studies suggest that it may induce apoptosis in cancer cells through:

  • Inhibition of specific signaling pathways.
  • Modulation of gene expression related to cell cycle regulation.

In vitro studies have demonstrated that related compounds can significantly reduce the viability of various cancer cell lines.

The mechanism by which this compound exerts its effects is multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : It could bind to specific receptors, altering their activity and downstream signaling.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it induces oxidative stress in target cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to this compound:

  • Antimicrobial Efficacy : A comparative study demonstrated that derivatives showed enhanced antimicrobial properties against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity in Cancer Cells : In vitro assays indicated that certain analogs could reduce proliferation rates in breast and colon cancer cell lines by over 50% at concentrations below 25 μM .

Scientific Research Applications

Synthesis of N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Ring : The benzothiazole ring can be synthesized through cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
  • Introduction of Functional Groups : The nitro group is introduced via nitration of the benzothiazole derivative. The methoxyethyl group can be added through alkylation reactions.
  • Coupling Reaction : The final step involves coupling the modified benzothiazole derivative with a chromene derivative to form the complete structure.

These synthetic routes require careful optimization to ensure high yield and purity, often utilizing techniques such as high-performance liquid chromatography for purification and characterization methods like nuclear magnetic resonance spectroscopy for structural confirmation.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that modifications on the benzothiazole ring can enhance activity against various cancer cell lines. For instance, compounds with similar structures have been evaluated for their cytotoxic effects on breast and colon cancer cells, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties as well. Benzothiazole derivatives are known for their effectiveness against a range of microbial organisms. Preliminary studies indicate that this compound may exhibit inhibitory effects on bacterial growth, making it a candidate for further research in antimicrobial applications .

Drug Development

Given its unique structural attributes and biological activities, this compound holds promise as a lead compound in drug development. Researchers are exploring its potential as a scaffold for designing new anticancer and antimicrobial agents.

Structure–Activity Relationship Studies

The compound serves as an important model in structure–activity relationship (SAR) studies aimed at optimizing its pharmacological properties. Variations in substituents on the benzothiazole and chromene moieties can provide insights into their impact on biological activity .

Comparison with Similar Compounds

Structural Analogues from

describes two coumarin-benzothiazole hybrids:

(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k)

(E)-2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-phenylallylidene]acetohydrazide (2l)

Key Comparisons:
Property Target Compound Compound 2k () Compound 2l ()
Core Structure Chromene-2-carboxamide + dihydrobenzothiazole Chromene-7-yloxy acetohydrazide + nitrobenzylidene Chromene-7-yloxy acetohydrazide + phenylallylidene
Substituents 3-(2-Methoxyethyl), 6-NO₂ on benzothiazole 2-Hydroxy-5-nitrobenzylidene 3-Phenylallylidene
Melting Point Not reported 250–252°C 198–200°C
Synthetic Yield Not reported 72% 68%
Key Functional Groups Nitro (-NO₂), methoxyethyl (-OCH₂CH₂OCH₃) Hydroxy (-OH), nitro (-NO₂) Phenyl (-C₆H₅)
  • Synthetic Routes: The target compound may involve condensation of a chromene-carboxamide with a substituted dihydrobenzothiazole, akin to the thiazolidinone synthesis in using thioacetic acid/ZnCl₂ .

Structural Analogue from

The compound (2Z)-N-acetyl-6-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide (CAS: 1321794-32-4) shares a chromene-carboxamide backbone but differs in substituents:

  • Benzothiazole Linkage: Attached via a phenylimino group instead of a direct ylidene bond.
  • Substituents : 6-Methoxy on chromene and 6-methyl on benzothiazole vs. nitro and methoxyethyl in the target compound.
Property Target Compound CAS 1321794-32-4 ()
Molecular Formula Not reported C₂₇H₂₁N₃O₄S
Molecular Weight Not reported 483.5 g/mol
Substituents Nitro, methoxyethyl Methoxy, methyl
Linkage Direct ylidene bond Phenylimino bridge
  • Bioactivity Implications : The nitro group in the target compound could enhance electrophilicity, making it a candidate for covalent binding in enzyme inhibition, whereas the methyl/methoxy groups in ’s compound may favor passive diffusion .

Hydrogen Bonding and Crystal Packing ()

The nitro and carboxamide groups in the target compound could form strong hydrogen bonds (e.g., N–H⋯O or O–H⋯N), influencing solubility and crystal packing. In contrast, 2k’s hydroxy-nitro group may participate in more extensive intermolecular interactions .

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